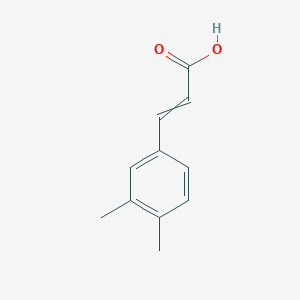

3,4-Dimethylcinnamic acid

Description

Contextualization within the Broader Field of Cinnamic Acid Derivatives Research

3,4-Dimethylcinnamic acid is a member of the diverse family of cinnamic acid derivatives, which are characterized by a phenyl group attached to an acrylic acid moiety. This broad class of compounds has garnered significant attention in academic research due to the varied biological activities exhibited by its members. These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. beilstein-journals.orgresearchgate.net The specific substitutions on the phenyl ring play a crucial role in determining the particular biological and chemical properties of each derivative.

Research into cinnamic acid derivatives is extensive, with studies exploring their potential applications in pharmaceuticals, food science, and materials science. beilstein-journals.org For instance, derivatives are investigated for their ability to inhibit enzymes, act as precursors for the synthesis of other valuable compounds, and serve as functional additives in various products. The core structure of cinnamic acid provides a versatile scaffold for chemical modification, allowing for the systematic investigation of structure-activity relationships.

Natural Occurrence and Elucidation of Biosynthetic Pathways in Plant and Microbial Systems

While many cinnamic acid derivatives are found ubiquitously in the plant kingdom, the natural occurrence of this compound is less commonly reported compared to its hydroxylated and methoxylated analogs like ferulic acid and caffeic acid. encyclopedia.pubnih.gov However, it has been identified in certain plant species and is recognized as a component of coffee beans. wikipedia.orgmdpi.com

The biosynthesis of cinnamic acid and its derivatives in plants primarily occurs through the shikimate pathway. researchgate.netnih.gov This metabolic route starts with the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate and leads to the formation of the aromatic amino acid L-phenylalanine. encyclopedia.pubfrontiersin.org The enzyme phenylalanine ammonia-lyase (PAL) then catalyzes the deamination of L-phenylalanine to form cinnamic acid. researchgate.net Subsequent enzymatic modifications, such as hydroxylations and methylations, lead to the vast array of cinnamic acid derivatives found in nature.

In microbial systems, the heterologous production of cinnamic acid derivatives is an area of active research. frontiersin.org By introducing genes from plants and other organisms into microbial hosts like Escherichia coli, researchers can engineer metabolic pathways for the synthesis of specific compounds. frontiersin.orgd-nb.info This approach offers a promising alternative for the production of valuable cinnamic acid derivatives that are difficult to isolate from natural sources or synthesize chemically.

Historical Development and Evolution of Research Trajectories for this compound

Early research on this compound likely focused on its identification and characterization as a chemical entity. As analytical techniques advanced, its presence in natural products such as coffee beans was established. wikipedia.org An initial key finding was its utility in distinguishing between different coffee species, specifically Coffea canephora var. robusta and Coffea arabica, due to differing concentrations. encyclopedia.pub

Over time, the research trajectory has shifted towards exploring the biological activities and potential applications of this compound. Studies have investigated its anti-inflammatory properties and its potential as a neuroprotective agent. nih.govcymitquimica.com More recent research has delved into its synthesis and the creation of novel derivatives with enhanced pharmacological profiles. nih.govmdpi.com This evolution reflects a broader trend in natural product research, moving from isolation and characterization to functional analysis and synthetic modification.

Research Findings on this compound

| Research Area | Key Findings | References |

| Analytical Chemistry | Utilized to differentiate between Coffea canephora var. robusta and Coffea arabica. | encyclopedia.pub |

| Pharmacology | Investigated for anti-inflammatory and neuroprotective properties. | nih.govcymitquimica.com |

| Synthetic Chemistry | Used as a scaffold for the synthesis of new derivatives with potential antioxidant and hypolipidemic activities. | nih.govmdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13) |

InChI Key |

FUVFAUBWEXSLEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Efficiency Enhancements

The synthesis of cinnamic acids and their derivatives has been a cornerstone of organic synthesis for over a century. For 3,4-dimethylcinnamic acid, the primary starting material would be 3,4-dimethylbenzaldehyde. The established routes for the synthesis of such compounds primarily involve condensation reactions.

Condensation Reactions (e.g., Perkin, Knoevenagel) and Mechanistic Variants

Perkin Reaction: The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. For the synthesis of this compound, this would involve the reaction of 3,4-dimethylbenzaldehyde with acetic anhydride and sodium acetate. The reaction proceeds through the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the 3,4-dimethylbenzaldehyde. Subsequent dehydration and hydrolysis yield the final product. A significant drawback of the traditional Perkin reaction is the requirement for high temperatures and long reaction times, often ranging from 4 to 10 hours nih.gov.

Knoevenagel Condensation: The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds and is widely used for the synthesis of cinnamic acid derivatives. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base catalyst like an amine or its salt. In the context of this compound synthesis, 3,4-dimethylbenzaldehyde would be reacted with malonic acid. The reaction is often followed by decarboxylation to yield the α,β-unsaturated acid. A variation of this is the Doebner modification, which uses pyridine and piperidine as the solvent and catalyst, respectively.

Mechanistically, the base deprotonates the active methylene compound to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the carbon-carbon double bond.

| Reaction Name | Reactants for this compound Synthesis | Typical Catalyst |

| Perkin Reaction | 3,4-Dimethylbenzaldehyde, Acetic Anhydride | Sodium Acetate |

| Knoevenagel Condensation | 3,4-Dimethylbenzaldehyde, Malonic Acid | Weak base (e.g., piperidine, pyridine) |

Stereoselective Synthesis Approaches and Isomer Control

In the synthesis of this compound, two geometric isomers are possible: the (E)-isomer (trans) and the (Z)-isomer (cis). The condensation reactions, such as the Perkin and Knoevenagel reactions, generally favor the formation of the more thermodynamically stable (E)-isomer due to steric hindrance between the phenyl ring and the carboxylic acid group in the (Z)-isomer.

While specific studies on the stereoselective synthesis of this compound are not extensively documented in the reviewed literature, the principles of stereocontrol in similar reactions can be applied. The choice of catalyst, solvent, and reaction temperature can influence the isomeric ratio. For instance, in some Wittig-type reactions, the use of unstabilized ylides tends to favor the (Z)-isomer, while stabilized ylides predominantly yield the (E)-isomer. However, for Perkin and Knoevenagel condensations, achieving high selectivity for the (Z)-isomer is challenging without significant modification of the reaction conditions or reagents.

Novel and Sustainable Synthetic Paradigms

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This includes the use of biocatalysis and the application of green chemistry principles.

Biocatalytic and Chemoenzymatic Synthesis Strategies

While specific biocatalytic or chemoenzymatic methods for the synthesis of this compound are not detailed in the available literature, the enzymatic synthesis of cinnamic acid itself provides a potential avenue for exploration. One of the most well-studied enzymes in this context is Phenylalanine Ammonia Lyase (PAL). PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.

Theoretically, a chemoenzymatic approach could involve the synthesis of a substituted phenylalanine analog, 3,4-dimethyl-L-phenylalanine, which could then be subjected to the action of a PAL enzyme to produce this compound. However, the substrate specificity of PAL enzymes can be a limiting factor, and often they exhibit reduced or no activity with substituted phenylalanine derivatives. Further research and enzyme engineering would be necessary to develop a viable biocatalytic route for this compound.

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of cinnamic acid derivatives, several green approaches have been explored, which could be adapted for the synthesis of this compound. These include:

Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and the use of potentially hazardous substances. For instance, Knoevenagel condensations can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction.

Use of greener solvents: When a solvent is necessary, the use of environmentally benign solvents like water or ethanol is preferred over hazardous organic solvents.

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in condensation reactions, leading to more energy-efficient processes.

Use of solid acid or base catalysts: Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification processes.

Derivatization Strategies for Targeted Structural Modification

The derivatization of this compound can lead to a variety of compounds with potentially interesting chemical and biological properties. The primary sites for modification are the carboxylic acid group, the aromatic ring, and the alkene double bond. While specific derivatization strategies for this compound are not extensively reported, general methods for the modification of cinnamic acids can be considered.

The carboxylic acid moiety can be readily converted into a range of functional groups, including:

Esters: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst.

Amides: Amide formation can be accomplished by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an amine. Alternatively, direct coupling with an amine can be achieved using coupling agents.

Acid Anhydrides: Reaction with another carboxylic acid or its derivative can lead to the formation of an anhydride.

Functionalization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a diverse array of derivatives, primarily through esterification and amidation reactions. These transformations are crucial for modulating the compound's physicochemical properties and biological activities.

Esterification:

Ester derivatives of cinnamic acids are commonly synthesized to explore their therapeutic potential. A prevalent method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. scielo.br This method proceeds under mild, room temperature conditions. For instance, the general synthesis involves reacting the cinnamic acid derivative with an appropriate alcohol or phenol in the presence of DCC and DMAP in a solvent like dichloromethane. scielo.br

Another approach involves the synthesis of cinnamyl esters. In a general procedure, the corresponding cinnamic acid is dissolved in a mixture of dry dichloromethane (CH₂Cl₂) and dimethylformamide (DMF), to which 4-dimethylamino-pyridine and the desired alcohol (e.g., cinnamyl alcohol) are added. The reaction is initiated by the addition of DCC and stirred overnight under a nitrogen atmosphere. mdpi.com This process has been successfully used to synthesize (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate, a structurally related compound. mdpi.com

Table 1: Selected Esterification Reactions of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-dimethoxy-cinnamic acid | Cinnamyl alcohol, DCC, 4-dimethylamino-pyridine, CH₂Cl₂/DMF | (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | 64% | mdpi.com |

| p-methoxycinnamic acid | Various alcohols/phenols, DCC, DMAP, CH₂Cl₂ | Corresponding p-methoxycinnamic esters | 76.6-95% | scielo.br |

This table is interactive. Click on the headers to sort the data.

Amidation:

Amide synthesis represents another key functionalization strategy. The carboxylic acid moiety of cinnamic acid derivatives can be converted to amides using various coupling agents. A common method involves using DCC in conjunction with N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for reaction with a primary or secondary amine. gazi.edu.tr

A series of thiomorpholine amides of cinnamic acids have been synthesized using DCC as the coupling agent and 4-dimethylamino-pyridine as a catalyst in a CH₂Cl₂/DMF solvent system. mdpi.com This methodology has been applied to produce (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one. mdpi.com

Furthermore, a one-pot synthesis protocol for phenol amides has been developed using equimolar amounts of DCC, an amine, a hydroxycinnamic acid, and sodium bicarbonate in aqueous acetone. mdpi.com Other coupling agents like 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (EDC) are also employed, often with DMAP as a catalyst, to facilitate the formation of amide bonds. researchgate.net The synthesis of novel 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives has also been reported as part of research into new anti-tumor agents. nih.gov

Table 2: Selected Amidation Reactions of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Amine | Coupling Agents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4-dimethoxy-cinnamic acid | Thiomorpholine | DCC, 4-dimethylamino-pyridine | (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | Not specified | mdpi.com |

| Various Hydroxycinnamic Acids | Various Amines | DCC, NaHCO₃ | Phenol Amides | Not specified | mdpi.com |

| 3,4-dimethoxy cinnamic acid | Dimethylamine, Diethylamine, Morpholine | DCC/HOBt | Tertiary Amides | Not specified | gazi.edu.tr |

| Sinapic, p-coumaric, ferulic acids | TFA.2-valyl-thiazole-4-carboxylic acid ethyl ester | EDC, DMAP | Amide Derivatives | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Modifications of the Aromatic Ring and Alkene System

Aromatic Ring Modifications:

The aromatic ring of cinnamic acid derivatives is susceptible to electrophilic substitution, though the presence of the deactivating acrylic acid group influences the regioselectivity of these reactions. A key biological transformation that highlights the reactivity of substituted aromatic rings is oxidative demethylation. For example, the enzyme CYP199A4 has been shown to catalyze the O-demethylation of 3,4-dimethoxycinnamic acid. rsc.org This reaction occurs with high regioselectivity, targeting the methoxy (B1213986) group at the 4-position to yield 3-hydroxy-4-methoxycinnamic acid. rsc.org While this is a biochemical transformation, it demonstrates the potential for selective chemical modification at the methoxy positions on the aromatic ring.

Alkene System Modifications:

The carbon-carbon double bond in the acrylic acid side chain is a site of high electron density, making it nucleophilic and prone to electrophilic addition reactions. pearson.com These reactions are among the most common transformations for alkenes. msu.edu

Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, water can add across the double bond to form an alcohol. msu.edulibretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon that already has more hydrogen atoms (the α-carbon), and the hydroxyl group adds to the β-carbon, forming a β-hydroxy acid. pearson.com

Halogenation: Alkenes readily react with halogens like Br₂ and Cl₂ to form vicinal dihalides. This reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) across the double bond also follows Markovnikov's rule, with the hydrogen adding to the α-carbon and the halide to the β-carbon. pearson.commsu.edu

Oxidative Cleavage: Strong oxidizing agents like hot potassium permanganate (KMnO₄) or ozone (O₃) can cleave the double bond entirely. youtube.com Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the double bond of this compound to yield 3,4-dimethylbenzaldehyde and glyoxylic acid. An oxidative workup would yield 3,4-dimethylbenzoic acid.

Epoxidation: The alkene can be converted into an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com This reaction forms a three-membered ring containing oxygen.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), which would convert this compound into 3,4-dimethylhydrocinnamic acid.

Table 3: Potential Reactions of the Alkene System in this compound

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Hydration | H₂O, H₂SO₄ (cat.) | 3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid |

| Hydrobromination | HBr | 3-bromo-3-(3,4-dimethylphenyl)propanoic acid |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 3,4-dimethylbenzaldehyde and Glyoxylic acid |

| Epoxidation | mCPBA | 3-(3,4-dimethylphenyl)oxirane-2-carboxylic acid |

| Catalytic Hydrogenation | H₂, Pd/C | 3,4-dimethylhydrocinnamic acid |

This table provides a summary of expected products based on standard alkene reactivity.

Sophisticated Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3,4-Dimethoxycinnamic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum provides data on the protons within the molecule. The chemical shifts, splitting patterns, and integration values allow for the assignment of each proton to its specific position on the aromatic ring, the vinylic backbone, and the methoxy (B1213986) groups.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. nih.gov This is particularly useful for confirming the carbon skeleton, including the carboxylic acid carbon, the carbons of the double bond, the aromatic ring carbons, and the methoxy carbons. Public databases provide access to experimental ¹³C NMR data for 3,4-Dimethoxycinnamic acid. nih.govnih.gov A study on various cinnamic acids demonstrated the utility of ¹³C NMR in both solution and solid states to understand structural nuances. researchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~173 |

| α-CH | ~6.4 | ~118 |

| β-CH | ~7.7 | ~145 |

| Ar-C1 | - | ~127 |

| Ar-C2 | ~7.1 | ~111 |

| Ar-C3 | - | ~149 |

| Ar-C4 | - | ~151 |

| Ar-C5 | ~6.9 | ~112 |

| Ar-C6 | ~7.3 | ~123 |

| OCH₃ | ~3.9 | ~56 |

Advanced Mass Spectrometry (MS) for Identification, Isomer Differentiation, and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 3,4-Dimethoxycinnamic acid and to elucidate its structure through fragmentation analysis. The molecular weight of 3,4-Dimethoxycinnamic acid is 208.21 g/mol . nih.gov

Electron Ionization (EI) is a common technique used in GC-MS. The EI mass spectrum of 3,4-Dimethoxycinnamic acid shows a prominent molecular ion peak (M+) at m/z 208. nih.govnist.gov The fragmentation pattern is characteristic of carboxylic acids and aromatic compounds, typically showing losses of functional groups. libretexts.org Common fragments include the loss of a methyl group (M-15, m/z 193) and subsequent loss of carbon monoxide. nih.gov

Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), is a softer ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 209.08. massbank.eu In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 207.07. nih.gov Tandem mass spectrometry (MS/MS) on these precursor ions reveals characteristic product ions. For the [M+H]⁺ ion, a major fragment is observed at m/z 191, corresponding to the loss of water (H₂O). nih.govmassbank.eu Further fragmentation can help differentiate it from other isomers. d-nb.info

3,4-Dimethoxycinnamic acid has also been explored as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging, proving effective for the in-situ detection of low-molecular-weight compounds in biological tissues due to its low matrix-related ion interference below m/z 500. nih.gov

Table 2: Key Mass Spectrometry Fragments for 3,4-Dimethoxycinnamic Acid

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| EI | 208 | 193, 165, 91, 77 | [M]⁺, [M-CH₃]⁺, [M-CH₃-CO]⁺, etc. |

| ESI (+) | 209 | 193, 191 | [M+H]⁺, [M+H-CH₄]⁺, [M+H-H₂O]⁺ |

| ESI (-) | 207 | 163, 148, 119 | [M-H]⁻, [M-H-CO₂]⁻, [M-H-CO₂-CH₃]⁻, etc. |

Vibrational Spectroscopy (Infrared, Raman) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within 3,4-Dimethoxycinnamic acid. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The IR spectrum of 3,4-Dimethoxycinnamic acid, available in the NIST Chemistry WebBook, displays several characteristic peaks. nist.gov These include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch: Peaks around 2800-3100 cm⁻¹ corresponding to aromatic and vinylic C-H stretching, as well as stretching from the methyl groups of the methoxy substituents.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group of the conjugated carboxylic acid.

C=C Stretch: Peaks around 1600-1640 cm⁻¹ corresponding to the vibrations of the carbon-carbon double bonds in the aromatic ring and the propenoic acid side chain.

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, associated with the C-O stretching of the carboxylic acid and the aryl-ether methoxy groups.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to study the molecular structure and intermolecular interactions in different states.

X-ray Crystallography and Solid-State Analysis for Polymorphism and Crystal Engineering

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

For 3,4-Dimethoxycinnamic acid, single-crystal X-ray diffraction analysis has been performed. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The analysis reveals the planarity of the molecule and the specific hydrogen bonding patterns, where carboxylic acid groups typically form centrosymmetric dimers. This structural information is crucial for understanding its photomechanical behavior and potential for solid-state reactions. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in cinnamic acid derivatives. While specific studies on the polymorphism of 3,4-Dimethylcinnamic acid were not found, research on the closely related 3,4-dimethoxycinnamic acid has identified at least two different polymorphs. These different crystalline forms can exhibit distinct physical properties.

Table 3: Crystallographic Data for 3,4-Dimethoxycinnamic Acid (Form II)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 11.216 |

| b (Å) | 8.214 |

| c (Å) | 14.073 |

| α (°) | 90.00 |

| β (°) | 128.86 |

| γ (°) | 90.00 |

Data sourced from the Crystallography Open Database via PubChem. nih.gov

Chromatographic Techniques (e.g., HPLC, GC-MS) in Quantitative Analysis, Separation Science, and Purity Assessment

Chromatographic methods are essential for the separation, quantification, and purity assessment of 3,4-Dimethoxycinnamic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC is widely used for the analysis of non-volatile and thermally sensitive compounds like cinnamic acid derivatives. d-nb.info Reversed-phase HPLC with a C18 column is a standard method, typically using a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution. d-nb.info Detection is often performed using a Diode-Array Detector (DAD) or a mass spectrometer. Several suppliers of 3,4-Dimethoxycinnamic acid specify its purity as determined by HPLC, with values often exceeding 98%. acmec.com.cnselleckchem.com

GC-MS is suitable for volatile compounds or those that can be made volatile through derivatization. The NIST Chemistry WebBook provides gas chromatography data for 3,4-Dimethoxycinnamic acid, indicating its amenability to this technique. nist.gov GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a robust tool for purity assessment and the identification of trace impurities.

These chromatographic techniques are fundamental in quality control for ensuring the identity and purity of 3,4-Dimethoxycinnamic acid for research and commercial purposes. tcichemicals.comraybiotech.com

Computational Chemistry and in Silico Modeling

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to computational chemistry. They are used to calculate the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties.

Electronic Structure and Reactivity Predictions

DFT calculations are employed to determine the distribution of electrons within a molecule, which is crucial for predicting its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Spectroscopic Property Simulations and Interpretation

Computational methods are highly effective in simulating various types of spectra, which can aid in the interpretation of experimental data. DFT calculations can predict vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). These simulated spectra can be compared with experimental results to confirm the structure of a compound. Although experimental spectral data for 3,4-Dimethylcinnamic acid exists, specific computational studies simulating and interpreting these properties for this compound have not been identified.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations would reveal its preferred three-dimensional shapes (conformations) and the energy barriers between them. This is particularly important for understanding how the molecule might change its shape to bind to a receptor. A thorough literature search did not yield any specific MD simulation or conformational analysis studies focused on this compound.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Docking studies involving this compound would require a specific protein target. The simulation would predict how the acid binds within the active site of the protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Such studies would generate a binding energy score, indicating the strength of the interaction. Despite the prevalence of docking studies for other cinnamic acid derivatives, specific research detailing the molecular docking of this compound against any particular receptor is not available.

Predictive Models for Chemical Behavior and Reaction Pathways

Computational models can be used to predict the likely outcomes of chemical reactions and to elucidate complex reaction mechanisms. These models can map the energy landscape of a reaction, identifying transition states and intermediates, which helps in understanding reaction kinetics and thermodynamics. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the chemical structure of a group of compounds with changes in their biological activity, providing a predictive tool for designing new compounds with enhanced properties.

No specific computational studies predicting the reaction pathways or developing QSAR models based on this compound have been found in the reviewed literature.

While the framework for in-depth computational analysis of chemical compounds is well-established, its specific application to this compound appears to be a gap in the current scientific literature. The methodologies described—including DFT, MD simulations, and molecular docking—offer significant potential to elucidate the electronic, structural, and interactive properties of this molecule. Future research applying these powerful in silico tools to this compound would be invaluable in uncovering its chemical behavior and potential applications.

Mechanistic Investigations in Preclinical and Model Biological Systems

Cellular and Subcellular Studies in In Vitro Models (e.g., Mammalian Cell Lines, Microorganisms)

Investigations into the cellular effects of 3,4-Dimethylcinnamic acid are sparse. Some studies have identified its presence in plant species and used it in broad screening assays.

Investigation of Gene Expression and Proteomic Changes

Modulation of Intracellular Signaling Pathways

Direct evidence for the modulation of specific intracellular signaling pathways by this compound is limited. One study utilized the compound in a chemical genomics screen to investigate G-protein signal transduction in the fungus Neurospora crassa escholarship.org. The research involved testing the effects of this compound on wild-type and a G-protein alpha-subunit mutant strain (Δgna-3), suggesting an exploratory approach to identify its potential impact on this signaling pathway escholarship.org.

Effects on Cellular Metabolism and Bioenergetics

No specific studies detailing the effects of this compound on cellular metabolism or bioenergetics were identified in the available literature.

Enzyme Interaction and Kinetic Studies with Isolated Biological Macromolecules

Detailed enzyme kinetic studies and the identification of specific molecular targets for this compound are not well-reported.

Characterization of Enzyme Inhibition/Activation Kinetics

There is a lack of specific data characterizing the enzyme inhibition or activation kinetics of this compound. A patent review concerning histone deacetylase inhibitors noted that the activities for this compound were not provided, indicating a gap in knowledge in this area tandfonline.com.

Identification of Molecular Targets and Binding Modes

No dedicated studies identifying the specific molecular targets or binding modes of this compound were found.

Mechanistic Explorations in Non-Human Model Organisms (e.g., Saccharomyces cerevisiae, Caenorhabditis elegans, Drosophila melanogaster, Rodent Models)

Detailed mechanistic studies elucidating the specific molecular targets and pathways affected by this compound in common model organisms such as the budding yeast (Saccharomyces cerevisiae), the nematode worm (Caenorhabditis elegans), and the fruit fly (Drosophila melanogaster) have not been extensively reported. While these organisms are powerful tools for dissecting the biological activities of chemical compounds, research has predominantly focused on other cinnamic acid analogues.

Environmental Fate and Biogeochemical Cycling Research

Phototransformation and Abiotic Degradation Pathways in Environmental Matrices

A thorough search of scientific databases and literature yields no specific studies on the phototransformation or abiotic degradation pathways of 3,4-Dimethylcinnamic acid in various environmental matrices such as water, soil, or air. Research on how this compound degrades under the influence of sunlight or through other non-biological chemical reactions like hydrolysis or oxidation has not been published. While general principles of photodegradation for similar chemical structures might be inferred, no direct experimental data for this compound is currently available.

Microbial Degradation and Bioremediation Studies

There is a notable absence of published research on the microbial degradation of this compound. Studies identifying specific microorganisms capable of breaking down this compound or elucidating the metabolic pathways involved in its biodegradation are not available. Consequently, there are no bioremediation studies that have explored the use of biological organisms to remove this compound from contaminated environments.

Sorption, Transport, and Environmental Distribution Modeling

Detailed investigations into the sorption and transport of this compound in environmental systems have not been documented in the scientific literature. There is a lack of data regarding its tendency to bind to soil and sediment particles, its mobility in water, and its potential for long-range transport. Furthermore, no environmental distribution models specific to this compound have been developed or published.

Mechanistic Ecotoxicological Investigations in Non-Vertebrate Organisms and Ecosystem Models

The environmental behavior of this compound remains largely uninvestigated. The absence of research on its degradation, transport, and ecotoxicological effects highlights a significant knowledge gap. Future research is necessary to understand the potential environmental impact of this compound.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. These technologies can be used to predict the biological activities of novel cinnamic acid derivatives, including those based on the 3,4-dimethylcinnamic acid scaffold. AI algorithms can analyze vast datasets to identify structure-activity relationships, suggest new molecular designs with improved potency and selectivity, and predict synthetic pathways, thereby accelerating the discovery of new therapeutic agents.

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding reaction mechanisms is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques, such as ReactIR (FTIR), Raman spectroscopy, and process NMR, allow for the real-time monitoring of chemical reactions. mt.commt.combruker.com Applying these techniques to the synthesis and reactions of this compound can provide detailed mechanistic insights, identify transient intermediates, and facilitate rapid process optimization and scale-up.

Green Chemistry and Sustainable Synthesis Innovations for this compound Production

There is a strong drive towards developing more environmentally friendly chemical processes. Green chemistry approaches to the synthesis of cinnamic acids are being explored, including the use of water as a solvent, solvent-free reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused. bepls.com Future research will likely focus on applying these principles to the production of this compound to reduce waste and environmental impact. ajol.info

Exploration of Novel Mechanistic Pathways in Underexplored Biological Systems (preclinical)

While the general biological activities of cinnamic acids are known, the specific mechanisms of action are often not fully understood. Preclinical research on derivatives of this compound could uncover novel interactions with biological targets. mdpi.com Such studies are essential for identifying new therapeutic applications and understanding the full pharmacological potential of this class of compounds in areas like liver disease and cancer. nih.govsemanticscholar.org

Q & A

Basic Questions

Q. What analytical methods are validated for quantifying 3,4-Dimethylhippuric Acid (3,4-DMHA) in biological samples?

- Answer: Reversed-phase HPLC with ion-pair reagents (e.g., 4 mM sodium octyl sulfate [SOS] in phosphate buffer, pH 3) is recommended. Key parameters:

-

Column: Inertsil ODS-3 (4.6 × 150 mm, 5 μm).

-

Mobile phase: Acetonitrile gradient in 20 mM phosphate buffer.

-

Detection: UV at 246 nm.

-

Validation: Recovery rates of 96–100% and precision (RSD < 5% intra-day, <7% inter-day) in the 1–5 μg/mL range .

Table 1. Validation Parameters for 3,4-DMHA Quantification ( )

Parameter Value/Range Linear range 1–5 μg/mL Recovery rate 96–100% Intra-day precision RSD < 5% Inter-day precision RSD < 7% LOD 0.2 μg/mL LOQ 0.5 μg/mL

Q. What is the structural characterization of 3,4-Dimethoxycinnamic Acid?

- Answer:

- IUPAC name: (E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic acid.

- Molecular formula: C₁₁H₁₂O₄.

- Molecular weight: 208.21 g/mol.

- Key identifiers: CAS 2316-26-9, InChIKey: HJBWJAPEBGSQPR-GQCTYLIASA-N .

Q. How is 3,4-DMHA used as a biomarker in occupational health studies?

- Answer: 3,4-DMHA is a urinary metabolite of 1,2,4-trimethylbenzene (TMB), a solvent used in paints and varnishes. Its levels correlate with airborne TMB exposure (r = 0.85 in protected workers), aiding in setting occupational exposure limits (e.g., ACGIH TLV of 25 ppm) .

Advanced Questions

Q. How can HPLC conditions be optimized to resolve 3,4-DMHA from matrix interferences?

- Answer:

- Ion-pair reagent: Adjust SOS concentration (4–8 mM) to modulate retention time (higher SOS increases retention).

- Acetonitrile gradient: Optimize from 10% to 30% over 15 minutes for baseline separation.

- Validation: Use factorial design experiments to assess interactions between pH, SOS, and acetonitrile. Compare against spiked urine samples and standards .

Q. What synthetic routes are effective for producing 3,4-Dimethoxycinnamic Acid derivatives?

- Answer: Enzymatic interesterification with Novozym 435 in hexane:

React phosphatidylcholine (PC) with ethyl 3,4-dimethoxycinnamate (E3,4DMCA).

Purify via silica gel chromatography.

Confirm structure via NMR and mass spectrometry.

- Yield: >85% for structured phospholipids .

Q. How do metabolic differences impact urinary 3,4-DMHA levels in human studies?

- Answer: Variability arises from:

- Genetic polymorphisms: CYP2E1 enzyme activity affects TMB metabolism.

- Urine pH: Acidic pH increases hippurate excretion.

- Co-exposures: Ethanol or toluene may inhibit TMB metabolism.

- Mitigation: Normalize to creatinine and collect post-shift urine .

Q. How to address discrepancies in toxicokinetic data for TMB across species?

- Answer:

- Cross-species studies: Compare hepatic clearance in rats, mice, and human hepatocytes.

- Scaling factors: Apply allometric scaling (e.g., body weight⁰.⁷⁵) for metabolic rates.

- In vitro models: Use primary hepatocytes to validate in vivo findings .

Data Contradictions and Resolution

Q. Conflicting reports on the correlation between TMB exposure and 3,4-DMHA levels: How to reconcile?

- Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.